REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([N+]1C=CN(C)C=1)CCC.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.ClS(O)(=O)=[O:31].[C:34]1(C)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>[Cl-].[Zn+2].[Cl-]>[CH:8]1[CH:9]=[CH:10][C:2]2[C:1]([C:37]3[CH:38]=[CH:39][C:34]([OH:31])=[CH:35][CH:36]=3)([C:25]3[CH:24]=[CH:23][C:22]([OH:28])=[CH:27][CH:26]=3)[O:6][C:4](=[O:5])[C:3]=2[CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
ionic liquid
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 120° C. (bath temperature)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 mL round bottom flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, nitrogen inlet and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
|
CUSTOM
|
Details
|
Over the course of the reaction (24 hours)
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene
|
Type
|
CUSTOM
|
Details
|
The viscous mass produced by the addition of toluene
|
Type
|
STIRRING
|
Details
|
was stirred at 85° C. for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was decanted
|
Type
|
TEMPERATURE
|
Details
|
the remaining viscous mass was then heated with 150 mL water
|
Type
|
STIRRING
|
Details
|
stirred at 85° C. for about 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solidified phenolphthalein was filtered while hot and
|
Type
|
WASH
|
Details
|
washed until the supernatant
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |